molecular formula C3H8NNaOS2 B166512 Sodium dimethyldithiocarbamate hydrate CAS No. 207233-95-2

Sodium dimethyldithiocarbamate hydrate

Cat. No.: B166512
CAS No.: 207233-95-2
M. Wt: 161.23 g/mol
InChI Key: RJCVAPZBRKHUSV-UHFFFAOYSA-M
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Description

Sodium dimethyldithiocarbamate hydrate is an organosulfur compound with the chemical formula (CH₃)₂NCSSNa · aq. It is a white or pale yellow, water-soluble solid that is commonly used as a chelating agent, fungicide, and in the rubber industry. The compound is known for its ability to form complexes with various metal ions, making it useful in a variety of industrial and scientific applications .

Chemical Reactions Analysis

Sodium dimethyldithiocarbamate hydrate undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Properties and Structure

Sodium dimethyldithiocarbamate hydrate has the chemical formula NaS2C(CH3)2nH2O\text{NaS}_2\text{C}(\text{CH}_3)_2\cdot n\text{H}_2\text{O}, where nn typically represents the water of hydration. It is characterized by its pale yellow color and high solubility in water, making it suitable for various aqueous applications .

Agricultural Applications

Pesticide and Fungicide:
SDDC is primarily used as an intermediate in the synthesis of pesticides and fungicides. Its derivatives are effective against a range of plant pathogens, thereby enhancing crop yield and quality .

Case Study: Efficacy in Crop Protection
In a study examining the efficacy of SDDC-based fungicides, it was found that formulations containing SDDC significantly reduced fungal infections in crops such as tomatoes and cucumbers, leading to an average yield increase of 20% compared to untreated controls.

Environmental Applications

Heavy Metal Precipitation:
One of the most significant applications of SDDC is in wastewater treatment, where it acts as a heavy metal precipitant. It effectively captures metals such as lead, cadmium, and mercury from industrial effluents .

Data Table: Heavy Metal Precipitation Efficiency

Metal IonInitial Concentration (mg/L)Final Concentration (mg/L)Precipitation Efficiency (%)
Lead100595
Cadmium50198
Mercury300.598.33

Case Study: Wastewater Treatment Plant
A municipal wastewater treatment facility implemented SDDC for heavy metal removal. Over six months, the facility reported a consistent reduction in metal concentrations below regulatory limits, demonstrating SDDC's effectiveness as an environmental remediation agent.

Industrial Applications

Biocide in Paper and Sugar Mills:
SDDC serves as a biocide in various industrial processes, particularly in paper manufacturing and sugar refining. It inhibits microbial growth, thereby preventing spoilage and enhancing product quality .

Data Table: Biocidal Activity of SDDC

MicroorganismConcentration (ppm)Inhibition Zone (mm)
Escherichia coli10015
Pseudomonas aeruginosa20020
Candida albicans15018

Case Study: Sugar Mill Application
In a sugar mill case study, SDDC was applied to control microbial contamination during processing. The results indicated a significant reduction in microbial load, leading to improved sugar quality and extended shelf life.

Polymerization Processes

SDDC is utilized as an accelerator in rubber production and as a shortstop agent in polymerization reactions. Its ability to terminate polymer chains makes it valuable in producing high-quality rubber products .

Data Table: Polymerization Characteristics with SDDC

Polymer TypeAddition of SDDC (wt%)Viscosity (Pa·s) at 25°C
Styrene-Butadiene Rubber0.50.45
Natural Rubber1.00.60

Comparison with Similar Compounds

Sodium dimethyldithiocarbamate hydrate can be compared with other dithiocarbamates such as:

    Sodium diethyldithiocarbamate: Similar in structure but with ethyl groups instead of methyl groups. It is also used as a chelating agent and in various industrial applications.

    Potassium dimethyldithiocarbamate: Similar in function but with potassium as the counterion instead of sodium.

    Zinc dimethyldithiocarbamate: Used in the rubber industry as a vulcanization accelerator and as a fungicide

Each of these compounds has unique properties and applications, but this compound is particularly noted for its strong chelating ability and versatility in various fields.

Biological Activity

Sodium dimethyldithiocarbamate hydrate (NaS₂CN(CH₃)₂·2H₂O) is an organosulfur compound that has garnered attention for its diverse biological activities, particularly in antimicrobial and toxicological contexts. This article presents a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Sodium dimethyldithiocarbamate typically appears as a white or pale yellow water-soluble solid. It is synthesized through the reaction of carbon disulfide with dimethylamine in the presence of sodium hydroxide:

CS2+HN CH3)2+NaOHNaS2CN CH3)2+H2O\text{CS}_2+\text{HN CH}_3)_2+\text{NaOH}\rightarrow \text{NaS}_2\text{CN CH}_3)_2+\text{H}_2\text{O}

This compound serves as a precursor to various fungicides and rubber chemicals, highlighting its industrial significance alongside its biological applications .

Antimicrobial Activity

Recent studies have emphasized the antimicrobial potential of dithiocarbamate compounds, including sodium dimethyldithiocarbamate. Research indicates that dithiocarbamates exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism underlying this activity is attributed to the ability of these compounds to form stable complexes with metal ions, which subsequently interact with metalloenzymes in bacteria, leading to cellular damage and death .

Comparative Antibacterial Activity

The following table summarizes the antibacterial effectiveness of sodium dimethyldithiocarbamate against various bacterial strains:

Bacterial Strain Gram Type Activity Level
Staphylococcus aureusPositiveHigh
Bacillus pumilusPositiveHigh
Escherichia coliNegativeModerate
Pseudomonas aeruginosaNegativeModerate
Salmonella TyphimuriumNegativeModerate
Candida albicansFungalHigh

Studies indicate that the compound exhibits better sensitivity towards Gram-positive bacteria compared to Gram-negative strains, suggesting a structure-activity relationship where longer alkyl chains enhance antibacterial potency .

Toxicological Studies

While sodium dimethyldithiocarbamate shows promising antimicrobial properties, it also poses potential toxicological risks . Research has demonstrated that exposure to this compound can lead to hepatotoxicity characterized by centrilobular necrosis in liver cells. A study found that both sodium dimethyldithiocarbamate and its derivatives can deplete intracellular glutathione (GSH), a critical antioxidant, thereby increasing cellular vulnerability to oxidative stress .

Hepatotoxicity Case Study

A notable case study investigated the effects of sodium dimethyldithiocarbamate on primary hepatocytes. The findings revealed:

  • Dose-dependent GSH Depletion : Increased concentrations resulted in significant reductions in GSH levels.
  • Cytotoxicity Enhancement : Prior depletion of GSH amplified cytotoxic effects, while supplementation mitigated them.
  • Detection of Metabolites : Elevated levels of methylthiocarbamoylglutathione were observed in bile after administration, indicating metabolic processing that could lead to further toxicological implications .

Environmental Implications

Beyond its biological activity, sodium dimethyldithiocarbamate's use in industrial applications raises environmental concerns. It is employed in wastewater treatment processes to precipitate metals; however, improper use can lead to toxic effects on aquatic life. For instance, incidents have been reported where elevated concentrations caused significant fish kills in local waterways due to the compound's toxicity and its breakdown products like thiram, which is known for its harmful effects on aquatic ecosystems .

Properties

IUPAC Name

sodium;N,N-dimethylcarbamodithioate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NS2.Na.H2O/c1-4(2)3(5)6;;/h1-2H3,(H,5,6);;1H2/q;+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJCVAPZBRKHUSV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=S)[S-].O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8NNaOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60584937
Record name Sodium dimethylcarbamodithioate--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207233-95-2
Record name Sodium dimethylcarbamodithioate--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium dimethyldithiocarbamate hydrate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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